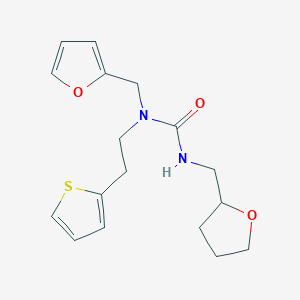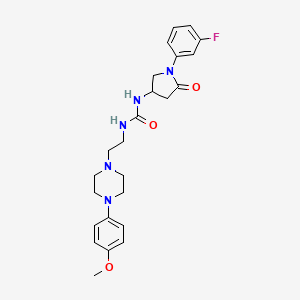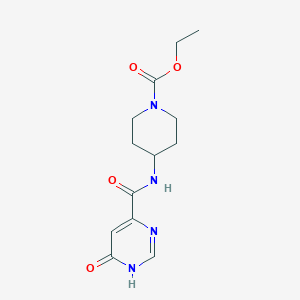
5-(2-Propynyloxy)-1,3-benzodioxole
Descripción general
Descripción
5-(2-Propynyloxy)-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a propynyloxy group
Mecanismo De Acción
Target of Action
The primary target of 5-(2-Propynyloxy)-1,3-benzodioxole is the cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins .
Mode of Action
This compound interacts with its targets by acting as a P450 epoxygenase inactivator . This means it inhibits the activity of P450 enzymes, specifically those known as epoxygenases . These enzymes are involved in the oxidation of arachidonic acid, a process that mediates important biological functions in several tissues .
Biochemical Pathways
The compound affects the arachidonic acid metabolic pathway . By inhibiting P450 epoxygenases, it prevents the conversion of arachidonic acid into epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes .
Pharmacokinetics
Given its molecular weight of 142196 Da , it is likely to have good bioavailability as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The inhibition of P450 epoxygenases by this compound leads to a decrease in the production of EETs . This can affect various physiological processes, including inflammation, blood pressure regulation, and pain perception, as EETs are involved in these processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Propynyloxy)-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include using larger reaction vessels, optimizing reaction times, and ensuring efficient purification techniques to obtain the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Propynyloxy)-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the propynyloxy group to an alkene or alkane.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce halogens or nitro groups onto the benzodioxole ring.
Aplicaciones Científicas De Investigación
5-(2-Propynyloxy)-1,3-benzodioxole has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentanol, 5-(2-propynyloxy)-: This compound has a similar propynyloxy group but differs in the rest of its structure.
2,5-Bis(2-propynyloxy)terephthalohydrazide: Used in the synthesis of covalent organic frameworks, it shares the propynyloxy functionality.
Uniqueness
5-(2-Propynyloxy)-1,3-benzodioxole is unique due to its benzodioxole ring, which imparts distinct chemical and physical properties. This structural feature makes it particularly useful in the development of materials with specific optoelectronic characteristics and in the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
5-prop-2-ynoxy-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-2-5-11-8-3-4-9-10(6-8)13-7-12-9/h1,3-4,6H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXQHZCLNWGBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2998034.png)
![methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate](/img/structure/B2998035.png)

![(Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2998038.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-(1,3,4-trimethyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2998041.png)
![4-(2-methylpropanamido)-N-{[4-(methylsulfanyl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2998043.png)
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2998044.png)

![ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate](/img/structure/B2998049.png)
![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2998050.png)

![[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B2998054.png)

